molecular formula C14H23N5S B14572518 Pyrazinecarbothioamide, 6-(diethylamino)-N-(1-pyrrolidinylmethyl)- CAS No. 61689-63-2

Pyrazinecarbothioamide, 6-(diethylamino)-N-(1-pyrrolidinylmethyl)-

Cat. No.: B14572518
CAS No.: 61689-63-2
M. Wt: 293.43 g/mol
InChI Key: QLPQPHFALKZQMX-UHFFFAOYSA-N
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Description

Pyrazinecarbothioamide, 6-(diethylamino)-N-(1-pyrrolidinylmethyl)- is a complex organic compound with a unique structure that includes a pyrazine ring, a carbothioamide group, and a pyrrolidinylmethyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyrazinecarbothioamide, 6-(diethylamino)-N-(1-pyrrolidinylmethyl)- typically involves multi-step organic reactions. The process begins with the formation of the pyrazine ring, followed by the introduction of the carbothioamide group and the diethylamino and pyrrolidinylmethyl substituents. Specific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include steps such as purification, crystallization, and quality control to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

Pyrazinecarbothioamide, 6-(diethylamino)-N-(1-pyrrolidinylmethyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions, such as temperature, pressure, and solvent choice, are tailored to achieve the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

Pyrazinecarbothioamide, 6-(diethylamino)-N-(1-pyrrolidinylmethyl)- has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Pyrazinecarbothioamide, 6-(diethylamino)-N-(1-pyrrolidinylmethyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Pyrazinecarboxamide: A related compound with a similar pyrazine ring structure but different substituents.

    Thiosemicarbazide: Contains a carbothioamide group but lacks the pyrazine ring and other substituents.

    N-(1-pyrrolidinylmethyl) derivatives: Compounds with similar pyrrolidinylmethyl substituents but different core structures.

Uniqueness

Pyrazinecarbothioamide, 6-(diethylamino)-N-(1-pyrrolidinylmethyl)- is unique due to its specific combination of functional groups and substituents, which confer distinct chemical and biological properties

Properties

CAS No.

61689-63-2

Molecular Formula

C14H23N5S

Molecular Weight

293.43 g/mol

IUPAC Name

6-(diethylamino)-N-(pyrrolidin-1-ylmethyl)pyrazine-2-carbothioamide

InChI

InChI=1S/C14H23N5S/c1-3-19(4-2)13-10-15-9-12(17-13)14(20)16-11-18-7-5-6-8-18/h9-10H,3-8,11H2,1-2H3,(H,16,20)

InChI Key

QLPQPHFALKZQMX-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=NC(=CN=C1)C(=S)NCN2CCCC2

Origin of Product

United States

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